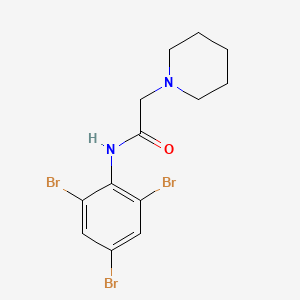
2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic compound characterized by the presence of a piperidine ring and a tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-chloro-N-(2,4,6-tribromophenyl)acetamide.
Substitution with Piperidine: The second step involves the substitution of the chlorine atom with a piperidine ring. This is achieved by reacting 2-chloro-N-(2,4,6-tribromophenyl)acetamide with piperidine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound in biological assays to study receptor-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, while the tribromophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways by altering receptor activity or enzyme function.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.
2-(piperidin-1-yl)-N-(2,4,6-trifluorophenyl)acetamide: Fluorine atoms replace bromine atoms.
2-(piperidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide: Iodine atoms replace bromine atoms.
Uniqueness
2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance the compound’s binding interactions with biological targets.
Properties
Molecular Formula |
C13H15Br3N2O |
|---|---|
Molecular Weight |
454.98 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C13H15Br3N2O/c14-9-6-10(15)13(11(16)7-9)17-12(19)8-18-4-2-1-3-5-18/h6-7H,1-5,8H2,(H,17,19) |
InChI Key |
VKNBDBTZGZTHQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















